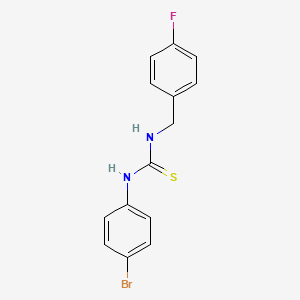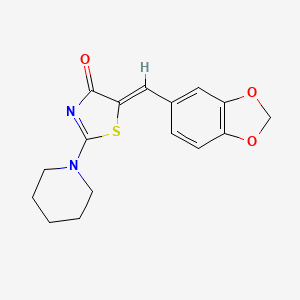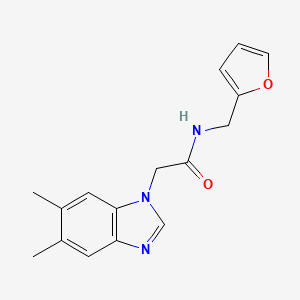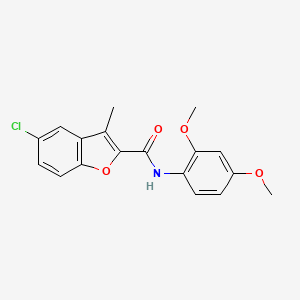
N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiourea family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division. It forms the microtubules that are responsible for the separation of chromosomes during cell division. N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea binds to the colchicine binding site on tubulin, which prevents the formation of microtubules. This inhibition leads to cell cycle arrest and eventually cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea exhibits potent anti-cancer activity against various cancer cell lines. This compound has also been shown to inhibit the growth of bacteria and fungi. However, further studies are required to determine the exact biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea in lab experiments is its potent anti-cancer activity. This makes it an ideal compound for studying the mechanisms of cancer cell death. However, one of the limitations of using this compound is its toxicity. It is important to handle this compound with care and take appropriate safety measures.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea. One direction is to study the structure-activity relationship of this compound to identify more potent analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to determine its efficacy and safety in vivo. Additionally, this compound can be studied for its potential applications in other fields, such as agriculture and materials science.
Conclusion:
In conclusion, N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea is a chemical compound that has potential applications in various fields. This compound exhibits potent anti-cancer activity and inhibits the growth of bacteria and fungi. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and eventually cell death. Although this compound has several advantages for lab experiments, it is important to handle it with care due to its toxicity. There are several future directions for the study of this compound, including the identification of more potent analogs and the study of its pharmacokinetics and pharmacodynamics.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea involves the reaction between 4-bromobenzylamine and 4-fluorobenzyl isothiocyanate. The reaction is carried out in anhydrous ethanol under reflux conditions. The resulting product is then purified using recrystallization. The yield of the synthesis is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest and eventually cell death.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2S/c15-11-3-7-13(8-4-11)18-14(19)17-9-10-1-5-12(16)6-2-10/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBORCKNPOCEOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(4-fluorobenzyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5732578.png)





![2-(3-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5732627.png)
![methyl 2-{[5-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxybenzyl]oxy}benzoate](/img/structure/B5732644.png)
![3-methoxy-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5732646.png)


![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B5732661.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5732666.png)